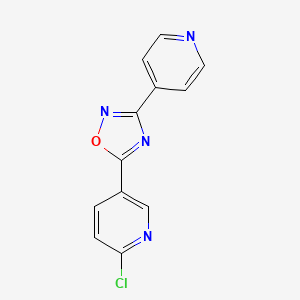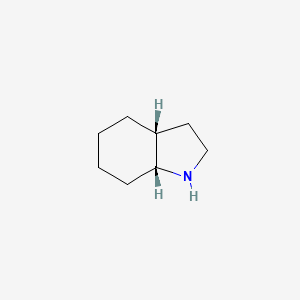
(3AR,7aR)-octahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7aR)-octahydro-1H-indole, also known as tetrahydroquinoline, is a bicyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a versatile building block for various bioactive molecules and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (3AR,7aR)-octahydro-1H-indole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors in the body. (3AR,7aR)-octahydro-1H-indole has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3AR,7aR)-octahydro-1H-indole has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. (3AR,7aR)-octahydro-1H-indole has also been reported to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using (3AR,7aR)-octahydro-1H-indole in lab experiments include its versatility as a building block for various bioactive molecules, its potential therapeutic applications, and its relatively easy synthesis. However, the limitations of using (3AR,7aR)-octahydro-1H-indole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of (3AR,7aR)-octahydro-1H-indole include further investigations into its mechanism of action, the development of new synthetic methods, and the identification of new therapeutic applications. (3AR,7aR)-octahydro-1H-indole may also be studied for its potential use as a drug delivery system or as a tool for studying GPCRs. Additionally, the development of new derivatives of (3AR,7aR)-octahydro-1H-indole may lead to the discovery of new bioactive molecules with potential therapeutic applications.
Conclusion:
(3AR,7aR)-octahydro-1H-indole is a versatile building block for various bioactive molecules and has potential therapeutic applications. This compound has been synthesized using different methods and has been extensively studied for its biological activities. Further investigations into the mechanism of action of (3AR,7aR)-octahydro-1H-indole and the development of new synthetic methods may lead to the discovery of new bioactive molecules with potential therapeutic applications.
Synthesis Methods
(3AR,7aR)-octahydro-1H-indole can be synthesized using different methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing (3AR,7aR)-octahydro-1H-indoleinoline. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a (3AR,7aR)-octahydro-1H-indoleinoline. The Bischler-Napieralski reaction and the Friedel-Crafts reaction are also used for synthesizing (3AR,7aR)-octahydro-1H-indoleinoline.
Scientific Research Applications
(3AR,7aR)-octahydro-1H-indole has been extensively studied for its potential therapeutic applications. This compound has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory activities. (3AR,7aR)-octahydro-1H-indole has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs) and as an enzyme inhibitor.
properties
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-68-6 |
Source


|
| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)
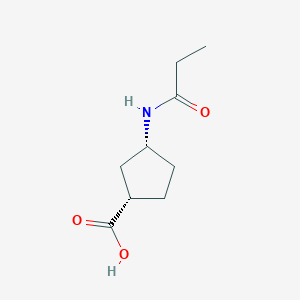
![1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965928.png)
![2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide](/img/structure/B2965930.png)
![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)
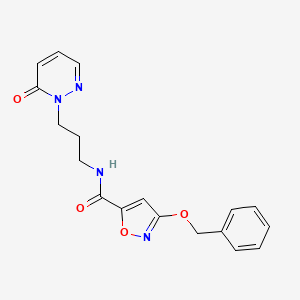

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
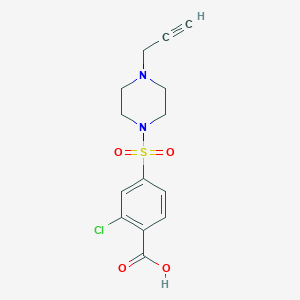
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)
